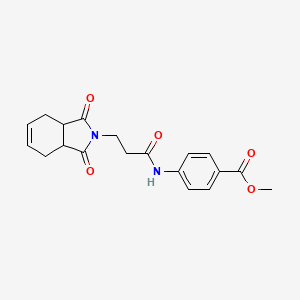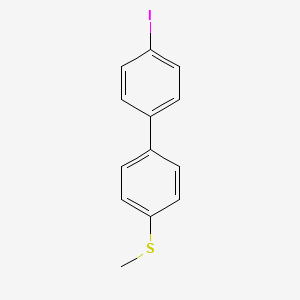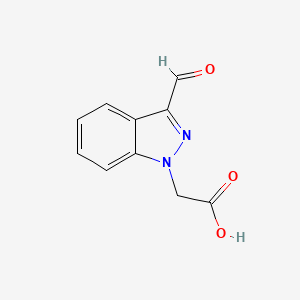![molecular formula C11H13NO B12514901 N-[(1E)-Butylidene]benzamide CAS No. 706754-29-2](/img/structure/B12514901.png)
N-[(1E)-Butylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1E)-Butylidene]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring this compound is a specific derivative where the amide nitrogen is bonded to a butylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(1E)-Butylidene]benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Another method involves the reaction of di-tert-butyl dicarbonate with nitriles catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature . This method is particularly useful for synthesizing N-tert-butyl amides, which can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic irradiation and green catalysts is preferred to ensure high efficiency and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1E)-Butylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of this compound can yield benzoic acid derivatives.
Reduction: Reduction can produce N-butylbenzamide.
Substitution: Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1E)-Butylidene]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antibacterial and antioxidant activities.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of N-[(1E)-Butylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making it a potential candidate for cancer treatment and anti-inflammatory applications.
Vergleich Mit ähnlichen Verbindungen
N-[(1E)-Butylidene]benzamide can be compared with other benzamide derivatives:
Ethenzamide: Used as an analgesic.
Salicylamide: Known for its analgesic and antipyretic properties.
Procainamide: Used as an antiarrhythmic agent.
Moclobemide: An antidepressant.
Metoclopramide: Used as an antiemetic and prokinetic agent.
This compound is unique due to its specific structure and the presence of the butylidene group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, and its mechanism of action makes it a promising candidate for further research in medicine and other fields.
Eigenschaften
CAS-Nummer |
706754-29-2 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-butylidenebenzamide |
InChI |
InChI=1S/C11H13NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-9H,2-3H2,1H3 |
InChI-Schlüssel |
AFLVYHRGVVIMAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
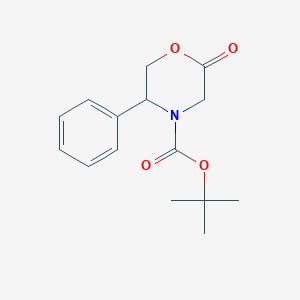
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)

![N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B12514844.png)
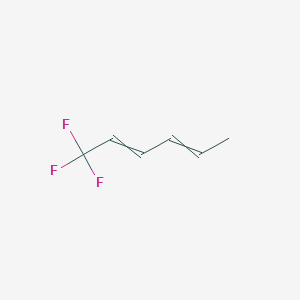
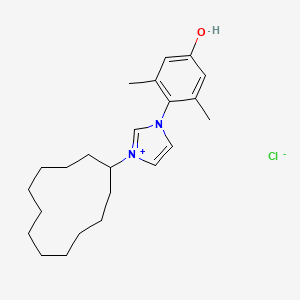

![2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12514868.png)
![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)
